molecular formula C20H27O2- B1239537 all-trans-Retinoate

all-trans-Retinoate

Cat. No.: B1239537
M. Wt: 299.4 g/mol
InChI Key: SHGAZHPCJJPHSC-YCNIQYBTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

All-trans-retinoate is a retinoate that is the conjugate base of all-trans-retinoic acid. It has a role as a human metabolite. It is a conjugate base of an all-trans-retinoic acid.
An important regulator of GENE EXPRESSION during growth and development, and in NEOPLASMS. Tretinoin, also known as retinoic acid and derived from maternal VITAMIN A, is essential for normal GROWTH;  and EMBRYONIC DEVELOPMENT. An excess of tretinoin can be teratogenic. It is used in the treatment of PSORIASIS;  ACNE VULGARIS;  and several other SKIN DISEASES. It has also been approved for use in promyelocytic leukemia (LEUKEMIA, PROMYELOCYTIC, ACUTE).

Scientific Research Applications

  • Breast Cancer Research : ATRA shows promise in the management of breast cancer. It exhibits anti-proliferative, cyto-differentiating, and apoptotic effects, primarily mediated through the activation of nuclear hormone retinoic acid receptors. Understanding the role of each receptor subtype is crucial for designing effective retinoid-based therapeutic approaches for heterogeneous tumors like breast cancer (Garattini, Paroni, & Terao, 2012).

  • Dermatological Applications : Topical ATRA is used in treating various dermatologic conditions, ranging from acne to photoaged skin. It induces epidermal proliferation and differentiation, coupled with dermal fibroblast production of collagen. It also has immunologic effects, such as stimulating the antigen-presenting capacity of Langerhans cells and inducing keratinocyte ICAM-1 expression (Griffiths & Voorhees, 2004).

  • Role in Cellular Metabolism : ATRA influences proteomic patterns in certain cancer cell lines, impacting proteins associated with metabolic pathways, apoptosis, transcription regulation, and cellular processes like epithelial-mesenchymal transition (Flodrová et al., 2017).

  • Anti-Tumor Activity : ATRA's anti-tumor activity is enhanced by inhibiting its metabolism. This approach shows promise in cancer treatment, suggesting a novel mechanism for enhancing ATRA's biological activity and, consequently, its antitumor properties (Van heusden et al., 2002).

  • Retinoic Acid Receptors : ATRA's effects on cell growth, differentiation, and apoptosis are significantly mediated through retinoic acid receptors. These receptors are key in understanding its diverse biological processes and disorders, including embryonic development and homeostasis (Germain et al., 2006).

  • Cancer Therapy and Chemoprevention : ATRA, being an active metabolite of vitamin A, holds significant promise for cancer therapy and chemoprevention. Its differentiation therapy has become a primary choice in treating acute promyelocytic leukemia and is being explored for various other tumors (Siddikuzzaman, Guruvayoorappan, & Berlin Grace, 2011).

  • Metabolism and Function Overview : ATRA plays a crucial role in a wide range of essential biological processes, including vertebrate embryonic morphogenesis, organogenesis, and cellular growth. Its ability to regulate gene expression through nuclear transcription factors is believed to mediate most of its functions (Blomhoff & Blomhoff, 2006).

Properties

Molecular Formula

C20H27O2-

Molecular Weight

299.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/p-1/b9-6+,12-11+,15-8+,16-14+

InChI Key

SHGAZHPCJJPHSC-YCNIQYBTSA-M

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C

Synonyms

Acid, all-trans-Retinoic
Acid, beta-all-trans-Retinoic
Acid, Retinoic
Acid, trans-Retinoic
Acid, Vitamin A
all trans Retinoic Acid
all-trans-Retinoic Acid
beta all trans Retinoic Acid
beta-all-trans-Retinoic Acid
Potassium Salt, Tretinoin
Retin A
Retin-A
Retinoic Acid
Salt, Tretinoin Potassium
Salt, Tretinoin Sodium
Salt, Tretinoin Zinc
Sodium Salt, Tretinoin
trans Retinoic Acid
trans-Retinoic Acid
Tretinoin
Tretinoin Potassium Salt
Tretinoin Sodium Salt
Tretinoin Zinc Salt
Vesanoid
Vitamin A Acid
Zinc Salt, Tretinoin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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